Product packaging for 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone(Cat. No.:)

6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone

Cat. No.: B13426180
M. Wt: 388.4 g/mol
InChI Key: LVIWBUXZDQVCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone is a hydroxylated polymethoxyflavone (HPMF) of significant interest in pharmacological research. This compound is part of a unique class of flavonoids characterized by a flavone core structure substituted with both methoxy and hydroxyl functional groups, a combination known to profoundly influence its bioactivity and physicochemical properties . The positioning of the hydroxy group at the C6 position is a key structural feature that enhances the molecule's hydrogen-bonding capacity and electron delocalization, which can improve interaction with target proteins and stabilize free radicals . Researchers are particularly interested in hydroxylated PMFs like this compound because they often demonstrate more potent biological activities compared to their fully methoxylated parent compounds . Specifically, metabolites of related pentamethoxyflavones have shown enhanced anti-inflammatory effects in LPS-induced RAW 264.7 macrophage models, significantly inhibiting the production of nitric oxide (NO) and suppressing the expression of key inflammatory markers such as iNOS and COX-2 . The compound's research value extends to cancer chemoprevention and metabolic studies. Polymethoxyflavones are recognized for their multi-target pharmacological profiles, with mechanisms that may include the modulation of anti-inflammatory pathways, induction of oxidative stress response, and interference with cancer cell proliferation . The synergistic relationship between the methoxy and hydroxy moieties in its structure is crucial for achieving an optimal balance of lipophilicity and hydrogen-bonding capacity, which is essential for effective membrane permeation and target engagement . This product is provided as a high-purity chemical reference standard for use in analytical method development, bioactivity screening, and mechanistic studies in vitro. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O8 B13426180 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

6-hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O8/c1-23-14-9-13-17(20(27-5)18(14)22)11(21)8-12(28-13)10-6-15(24-2)19(26-4)16(7-10)25-3/h6-9,22H,1-5H3

InChI Key

LVIWBUXZDQVCBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 6 Hydroxy 5,7,3 ,4 ,5 Pentamethoxyflavone

Identification and Isolation from Botanical Sources

The compound 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone has been successfully identified and isolated from various plant species, where it contributes to the plant's chemical profile.

Occurrence in Specific Plant Genera and Species

This polymethoxylated flavone (B191248) is found in distinct plant species across different families. Notably, it has been isolated from Citrus species, the evergreen shrub Murraya paniculata, and the flowering plant Lantana ukambensis.

Within the Citrus genus, this compound, also known by the synonym Umuhengerin, has been identified in Citrus reticulata (mandarin orange) and Citrus sinensis (sweet orange). nih.gov Polymethoxyflavones (PMFs) are characteristic flavonoids found abundantly in the peels of citrus fruits. nih.govdigitellinc.com While many hydroxylated PMFs are found in citrus, the presence of this specific compound highlights the diverse metabolic capabilities within the genus. nih.govresearchgate.net

Murraya paniculata (L.) Jack, a member of the Rutaceae family, is a well-documented source of this compound. caymanchem.com Commonly known as Orange Jasmine, various parts of this plant, particularly the leaves, have been found to contain a variety of flavonoids, including this compound. researchgate.net

Lantana ukambensis (Vatke) Verdc., a species belonging to the Verbenaceae family, is another botanical source from which 5-hydroxy-6,7,3',4',5'-pentamethoxyflavone has been isolated. This plant is traditionally used in African folk medicine.

The following table summarizes the botanical sources of this compound.

GenusSpeciesCommon NameFamily
CitrusreticulataMandarin OrangeRutaceae
CitrussinensisSweet OrangeRutaceae
MurrayapaniculataOrange JasmineRutaceae
LantanaukambensisVerbenaceae

Geographic and Ecological Distribution Patterns

The geographic and ecological distribution of this compound is directly linked to the natural habitats of its source plants.

Murraya paniculata is widely distributed in tropical and subtropical regions, including South Asia and Australia. researchgate.net More specifically, its presence has been noted in the Pacific and Gulf of México coastal states, including the Yucatán peninsula, as well as in Sri Lanka, Nepal, Bangladesh, China, Cuba, and Nigeria. researchgate.net This plant thrives in a range of environmental conditions but shows optimal growth in specific soil pH, temperature, and moisture levels.

Lantana ukambensis is primarily found in Africa. The ecological factors that favor its growth and, consequently, the production of its secondary metabolites, are characteristic of the African floral landscape.

The distribution of Citrus species is global, with cultivation in numerous tropical and subtropical climates. The production of polymethoxyflavones in citrus is often concentrated in the peel, which serves as a protective barrier against environmental stressors. nih.gov

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound follows the general flavonoid pathway, involving a series of enzymatic modifications to a basic flavonoid skeleton.

Precursor Compounds and Enzymatic Transformations

Flavonoids are synthesized from precursors derived from the phenylpropanoid and polyketide pathways. The basic flavone structure is formed and subsequently undergoes a series of hydroxylation and methylation reactions. For polymethoxyflavones like this compound, the key enzymatic transformations involve O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl groups on the flavonoid ring. sciopen.com

The formation of this compound requires a specific sequence of hydroxylation at the 6-position and methylation at the 5, 7, 3', 4', and 5' positions of a precursor flavone. The exact order of these enzymatic steps and the specific enzymes involved in the biosynthesis of this particular compound are subjects of ongoing research.

Factors Influencing Biosynthesis within Plant Systems

The production of flavonoids, including polymethoxyflavones, in plants is influenced by a variety of internal and external factors. These compounds play a role in the plant's defense mechanisms and response to environmental cues.

Biotic and abiotic stressors are known to affect flavonoid biosynthesis. For instance, in Citrus species, exposure to UV irradiation and fungal infections can lead to an increase in the accumulation of certain polymethoxyflavones in the peel. This suggests a role for these compounds in protecting the fruit from pathogens and environmental damage.

Nutrient availability, soil conditions, and climate can also impact the metabolic pathways of plants, thereby influencing the production levels of secondary metabolites like this compound. The specific environmental triggers that enhance the biosynthesis of this compound in Murraya paniculata and Lantana ukambensis have not been extensively detailed in the current body of scientific literature.

Synthetic Methodologies and Chemical Modifications of 6 Hydroxy 5,7,3 ,4 ,5 Pentamethoxyflavone

Approaches to Total Synthesis

The total synthesis of flavones is a well-established process, typically relying on the formation of a chalcone (B49325) intermediate which is subsequently cyclized to form the characteristic flavone (B191248) core. Most synthetic strategies are heavily dependent on the availability of appropriately substituted acetophenones and benzaldehydes as the primary building blocks. mdpi.com

A common retrosynthetic strategy for flavones involves two key disconnections. The primary disconnection is the oxidative cyclization step that forms the heterocyclic C ring, leading back to a 2'-hydroxychalcone (B22705) intermediate. The second disconnection breaks the α,β-unsaturated ketone system of the chalcone, typically via a retro-aldol or retro-Claisen-Schmidt reaction. This leads to two key aromatic precursors: a substituted 2'-hydroxyacetophenone (B8834) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor).

For the target molecule, 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone , this analysis identifies the following key intermediates:

A-Ring Precursor : 2',5'-Dihydroxy-3',4',6'-trimethoxyacetophenone

B-Ring Precursor : 3,4,5-trimethoxybenzaldehyde (B134019)

The forward synthesis from the key intermediates generally follows a two-step pathway: chalcone formation and subsequent cyclization.

Claisen-Schmidt Condensation: The first step is the base-catalyzed condensation of the A-ring acetophenone (B1666503) precursor with the B-ring benzaldehyde precursor. researchgate.net This reaction, typically performed in an alcoholic solvent with a base like potassium hydroxide (B78521) (KOH), forms the 2'-hydroxychalcone intermediate. researchgate.net The reaction mixture is stirred until the chalcone precipitates, often as a salt, which is then neutralized to yield the desired product. koreascience.kr

Oxidative Cyclization: The resulting 2'-hydroxychalcone is then cyclized to form the flavone ring. A widely used method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, or more commonly, iodine-catalyzed oxidative cyclization. mdpi.com In this latter approach, the chalcone is heated in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine, leading to the formation of the flavone's heterocyclic ring in good yield. mdpi.com

Yield optimization strategies focus on maximizing the efficiency of these two core steps. For the Claisen-Schmidt condensation, optimization involves careful control of base concentration, temperature, and reaction time to prevent side reactions. In the cyclization step, the choice of oxidizing agent and solvent system is crucial. The use of iodine in DMSO is often preferred as it provides good yields and relatively clean reaction profiles.

Semi-Synthetic Derivatization and Analogue Preparation

Semi-synthetic modification of existing polymethoxyflavones is a powerful tool for generating diverse analogues for biological testing. These modifications often target the hydroxyl and methoxy (B1213986) groups on the flavone scaffold.

The ability to selectively modify the functional groups at specific positions on the flavone core is essential for targeted analogue synthesis.

Demethylation: The selective removal of methyl ethers is a common and important modification. The methoxy group at the 5-position is particularly susceptible to cleavage due to chelation with the adjacent carbonyl group at C-4. mdpi.com This selective 5-O-demethylation can be achieved using various Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). mdpi.comkoreascience.kr Brønsted acids, like hydrobromic acid (HBr) in acetic acid, can also effect demethylation. mdpi.com By carefully controlling reaction conditions, such as temperature and time, sequential demethylation can be achieved, providing access to various hydroxylated derivatives. mdpi.com It has been noted that the 7-methoxy group is generally more difficult to cleave than those at the 5- and 6-positions. mdpi.com

Methylation and Protection: Conversely, hydroxyl groups can be methylated using reagents like dimethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃). koreascience.kr To achieve regioselectivity when multiple hydroxyl groups are present, protection-deprotection strategies are frequently employed. mdpi.com For instance, a more reactive hydroxyl group can be protected with a benzyl (B1604629) group, allowing for methylation at a different position. The benzyl protecting group can then be readily removed by refluxing with concentrated acid in acetic acid or via hydrogenolysis. koreascience.kr

The synthesis of analogues is driven by the need to understand how specific structural features influence biological activity, a process known as developing a structure-activity relationship (SAR). nih.gov By systematically altering the substitution pattern of the flavone core, researchers can identify key pharmacophores responsible for a desired effect.

For instance, studies comparing 5-hydroxy polymethoxyflavones with their fully methoxylated counterparts have shown that the presence of a free hydroxyl group at the C-5 position can be pivotal for enhancing biological activities, such as the growth inhibition of cancer cells. nih.gov

The synthesis of analogues often involves introducing different functional groups or altering existing ones to probe their impact. For example, derivatives have been synthesized where a hydroxyl group is replaced with a fluorine atom, or where various glycoside moieties are attached to a hydroxyl group. nih.gov These modifications help to elucidate the role of hydrogen bonding, electronics, and steric bulk at specific positions in modulating biological function, such as the ability to reverse multidrug resistance in cancer cells. nih.gov

Modification Type Position(s) Example Reagents/Strategy Purpose in SAR Studies Reference
Demethylation C-5AlCl₃, BBr₃To introduce a hydroxyl group and study its role in chelation and biological activity. mdpi.comkoreascience.kr
Serial Demethylation C-5, C-6, C-3'HBr in Acetic AcidTo generate a series of less-methylated analogues and assess the impact of the number and position of hydroxyl groups. mdpi.com
Methylation C-5, C-7Dimethyl sulfate, K₂CO₃To convert hydroxyls to methoxy groups, investigating the effect of removing hydrogen-bonding capability. koreascience.kr
Fluorination C-5Multi-step synthesisTo replace a hydroxyl with a bioisosteric fluorine atom, probing the role of the hydroxyl's electronic properties vs. its hydrogen-bonding ability. nih.gov
Glycosylation C-7Glycosyl donorsTo attach sugar moieties, investigating effects on solubility, cell uptake, and interaction with biological targets. nih.gov

Pre Clinical Biological and Pharmacological Investigations of 6 Hydroxy 5,7,3 ,4 ,5 Pentamethoxyflavone

Effects on Cellular and Subcellular Processes

6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone, a hydroxylated polymethoxyflavone, has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. This compound has been shown to be selectively cytotoxic against several human cancer cell lines, including monocytic lymphoma (U937), acute T-cell leukemia (Jurkat), and chronic myelogenous leukemia (K562) cells. mdpi.com Notably, it did not exhibit cytotoxicity against peripheral blood mononuclear cells (PBMCs) from healthy donors. mdpi.com

The presence of a hydroxyl group at the 5-position appears to be crucial for the enhanced inhibitory activity of 5-hydroxy polymethoxyflavones compared to their permethoxylated counterparts. nih.gov Studies comparing 5-hydroxy polymethoxyflavones with their respective permethoxylated forms have shown that the hydroxylated compounds have much stronger inhibitory effects on the growth of colon cancer cells. nih.gov

Table 1: Effects of this compound on Cancer Cell Lines

Cell Line Cancer Type Effect Source
U937 Monocytic Lymphoma Cytotoxic, Antiproliferative, Pro-apoptotic mdpi.com
Jurkat Acute T-cell Leukemia Cytotoxic mdpi.com
K562 Chronic Myelogenous Leukemia Cytotoxic mdpi.com

Research has shown that this compound can induce apoptosis in cancer cells. mdpi.com Apoptosis, or programmed cell death, is a critical process for removing unwanted or damaged cells and is often dysregulated in cancer. The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. Flavonoids can trigger apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death. mdpi.com The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors. mdpi.com

In the context of polymethoxyflavones, studies on similar compounds have revealed that they can induce apoptosis through the modulation of mitochondrial functions, which are regulated by reactive oxygen species (ROS). dushenkov.com The generation of ROS can precede the release of cytochrome c, activation of caspases, and DNA fragmentation. dushenkov.com Furthermore, some polymethoxyflavones have been observed to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2. researchgate.net

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation due to a loss of cell cycle regulation. Some polymethoxyflavones have been shown to influence cell cycle progression in cancer cells, often leading to cell cycle arrest at specific phases. nih.govnih.gov For instance, a structurally similar compound, 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone, was found to cause cell cycle arrest at the G2/M phase in HT29 colon cancer cells. nih.gov Another related compound, 5,6,7,3',4',5'-hexamethoxyflavone, has been shown to induce a G2/M cell cycle arrest in triple-negative breast cancer cells. nih.gov While direct evidence for this compound's effect on the cell cycle is still emerging, the activity of these closely related compounds suggests a potential mechanism for its antiproliferative effects.

This compound is among the polymethoxyflavonoids that have demonstrated anti-inflammatory properties. nih.gov These compounds are recognized for their potential to control intracellular redox imbalance associated with inflammation. nih.gov

This flavone (B191248) has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages and GES-1 cells. caymanchem.com Overproduction of NO is a hallmark of inflammation and is implicated in various inflammatory diseases. nih.gov In an obese zebrafish model, this compound also demonstrated the ability to lower nitric oxide levels. nih.gov

Studies on structurally similar 5-hydroxy polymethoxyflavones have further elucidated these anti-inflammatory effects. For example, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) significantly reduced the production of nitric oxide and prostaglandin (B15479496) E2 in LPS-stimulated RAW 264.7 cells. spandidos-publications.com It also inhibited the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). spandidos-publications.com

Table 2: Inhibition of Pro-inflammatory Mediators

Mediator Cell/Model System Effect Source
Nitric Oxide (NO) RAW 264.7 macrophages Inhibition caymanchem.com
Nitric Oxide (NO) GES-1 cells Inhibition caymanchem.com
Nitric Oxide (NO) Obese zebrafish model Reduction nih.gov

The anti-inflammatory effects of this compound and related compounds are mediated through the modulation of key signaling pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. spandidos-publications.com A related compound, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, has been shown to inhibit the LPS-induced nuclear translocation of the p65 subunit of NF-κB in RAW 264.7 macrophages. spandidos-publications.com This inhibition is associated with the prevention of IκBα degradation, which is a critical step in NF-κB activation. spandidos-publications.com

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways are also involved in inflammation and other cellular processes. nih.gov Studies on 5,6,7,3',4',5'-hexamethoxyflavone, a closely related compound, have shown that it can inhibit the MAPK signaling pathway, which contributes to its anticancer effects. nih.gov

Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. mdpi.com this compound has been found to inhibit the transactivation of Nrf2 in a reporter assay using HEK293T cells. caymanchem.com This inhibition of the Nrf2 pathway has been implicated in sensitizing cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin. caymanchem.com

Neuroprotective Effects (in animal models)

No in vivo studies using animal models to investigate the potential neuroprotective effects of this compound have been published.

Attenuation of Neuroinflammation and Oxidative Stress

Pre-clinical research suggests that polymethoxyflavones, a class of compounds to which this compound belongs, may play a role in mitigating neuroinflammation and oxidative stress. While direct studies on this specific hydroxylated compound are limited, investigations into structurally similar molecules provide insights into its potential mechanisms of action.

A study on the parent compound, 5,7,3',4',5'-pentamethoxyflavone (PMF), in a zebrafish model demonstrated a marked reduction in oxidative stress markers. nih.gov Treatment with PMF led to decreased levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and nitric oxide (NO), a molecule implicated in inflammatory processes. nih.gov Concurrently, PMF administration was associated with an increase in the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and glutathione S-transferase (GST). nih.gov These findings suggest a protective effect against oxidative damage within the central nervous system.

Furthermore, research on a nobiletin (B1679382) derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, has shed light on the potential anti-neuroinflammatory pathways. This compound was found to inhibit neuroinflammation in microglia by targeting the TLR4/MyD88/MAPK and STAT3 signaling pathways. nih.gov Given the structural similarities, it is plausible that this compound could exert similar effects, although further research is required to confirm this. The general consensus from studies on related flavonoids is that they can suppress the activation of microglia and astrocytes, the primary mediators of neuroinflammation in the brain. nih.gov

Modulation of Neuronal Signaling

Evidence from pre-clinical studies indicates that this compound and its related compounds can modulate key neuronal signaling pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.

A study focusing on 3,5,7,3',4'-pentamethoxyflavone, a structurally similar compound, revealed its ability to promote neurite outgrowth in Neuro2a cells. This effect was mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov The ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a vital role in neuronal differentiation and survival. nih.gov

Moreover, the parent compound, 5,7,3',4',5'-pentamethoxyflavone, has been shown to exert neuroprotective effects by elevating the levels of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB2). nih.govkent.ac.uk BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The upregulation of the BDNF/TrkB2 pathway is a significant mechanism for promoting neurogenesis and synaptic plasticity.

These findings suggest that this compound may positively influence neuronal health and function by interacting with critical signaling cascades that govern neuronal growth, survival, and connectivity.

Metabolic Regulation and Anti-Obesity Effects (in vitro and animal models)ucl.ac.ukcaymanchem.com

In vitro and animal model studies have highlighted the potential of this compound and its parent compound in regulating metabolic processes, particularly those related to obesity.

Inhibition of Enzymes Relevant to Lipid Metabolism (e.g., pancreatic lipase)ucl.ac.ukcaymanchem.com

One of the key mechanisms underlying the anti-obesity effects of these compounds is the inhibition of pancreatic lipase (B570770). This enzyme plays a crucial role in the digestion and absorption of dietary fats. By inhibiting pancreatic lipase, the hydrolysis of triglycerides into absorbable free fatty acids is reduced, thereby limiting fat accumulation.

An in vitro study demonstrated that 5,7,3',4',5'-pentamethoxyflavone exhibits a dose-dependent, competitive inhibition of porcine pancreatic lipase activity. ucl.ac.uknih.gov The inhibitory effect of this flavone was found to be more potent than that of the well-known anti-obesity drug, orlistat, at higher concentrations. ucl.ac.uk Molecular docking studies have further supported these findings by revealing the binding of the flavone to the active site of pancreatic lipase. nih.govkent.ac.uk

Below is a data table summarizing the inhibitory effects of 5,7,3',4',5'-pentamethoxyflavone on pancreatic lipase activity.

Concentration (μg/mL)% Inhibition of Pancreatic Lipase by 5,7,3',4',5'-pentamethoxyflavone (Mean ± SD)
2015.21 ± 0.85
4023.45 ± 1.12
6031.89 ± 0.98
8039.02 ± 1.05
10045.42 ± 1.07

Data sourced from an in vitro study on porcine pancreatic lipase. ucl.ac.uk

Adipogenesis Modulation

In addition to inhibiting fat digestion, this compound and its analogs have been shown to directly impact the process of adipogenesis, which is the formation of fat cells.

In vitro studies using 3T3-L1 pre-adipocytes have shown that 5,7,3',4',5'-pentamethoxyflavone effectively reduces the accumulation of lipids and triglycerides in a dose-dependent manner. ucl.ac.ukcaymanchem.comnih.gov This anti-adipogenic effect is achieved through the downregulation of key transcription factors and genes involved in adipogenesis and lipogenesis. nih.govkent.ac.uk

Specifically, treatment with this flavone led to a significant reduction in the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding proteins alpha and beta (C/EBPα and C/EBPβ), which are master regulators of adipogenesis. nih.govkent.ac.uk Consequently, the expression of their downstream targets, including fatty acid synthase (FASN), adipocyte binding protein 2 (aP2), and sterol regulatory element-binding protein 1 (SREBF1), was also suppressed. nih.gov

Conversely, the expression of adiponectin, a hormone that plays a beneficial role in glucose regulation and fatty acid oxidation, was enhanced. nih.gov Furthermore, the flavone was found to increase lipolysis by upregulating the expression of lipolytic genes such as adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoglyceride lipase (MAGL) in mature adipocytes. nih.govkent.ac.uk

The following table summarizes the effect of 5,7,3',4',5'-pentamethoxyflavone on the expression of key adipogenic and lipogenic genes in 3T3-L1 adipocytes.

GeneFunctionEffect of 5,7,3',4',5'-pentamethoxyflavone
PPAR-γMaster regulator of adipogenesisDownregulated
C/EBPαKey transcription factor in adipogenesisDownregulated
C/EBPβEarly regulator of adipogenesisDownregulated
SREBF1Regulates lipogenesisDownregulated
FASNInvolved in fatty acid synthesisDownregulated
aP2Fatty acid-binding protein in adipocytesDownregulated
LeptinHormone regulating energy balanceDownregulated
AdiponectinHormone with anti-diabetic and anti-inflammatory effectsUpregulated

Data compiled from in vitro studies on 3T3-L1 adipocytes. nih.govkent.ac.uk

Cardiovascular System Modulation (in animal models)ucl.ac.uknih.gov

While direct evidence for the effects of this compound on the cardiovascular system is still emerging, studies on closely related polymethoxyflavones suggest potential modulatory roles in endothelial function and thrombotic pathways.

Endothelial Function and Thrombotic Pathway Interactions

Endothelial dysfunction is a key factor in the development of various cardiovascular diseases. Nitric oxide (NO), produced by endothelial nitric oxide synthase (eNOS), is a critical molecule for maintaining vascular health and regulating blood pressure.

Research on 3,5,7,3',4'-pentamethoxyflavone has indicated its potential to promote the expression of eNOS in middle-aged male rats. medchemexpress.com By enhancing eNOS expression, this compound may contribute to improved endothelial function and vasodilation. medchemexpress.com

In the context of thrombotic pathways, studies on other flavonoids have demonstrated antithrombotic activity. For instance, 7,4'-dimethoxy-3-hydroxyflavone has been identified as a protease-activated receptor 4 (PAR4) antagonist, which can inhibit platelet aggregation. researchgate.net While this is a different compound, it highlights a potential mechanism by which flavonoids can interfere with the processes leading to blood clot formation. Further investigation is necessary to determine if this compound shares these antithrombotic properties.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The biological activities of flavonoids, including this compound, are intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features influence pharmacological effects. For polymethoxyflavones (PMFs) and their hydroxylated derivatives (HPMFs), the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the flavone backbone are primary determinants of their bioactivity, governing aspects like antioxidant potential, enzyme inhibition, and cytotoxicity.

Influence of Hydroxylation and Methoxylation Patterns on Biological Activities

The substitution pattern of hydroxyl and methoxy groups on the flavone skeleton profoundly impacts the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets.

Hydroxyl Groups: The presence and position of free hydroxyl groups are critical for many biological activities, particularly antioxidant effects. nih.govnih.gov Phenolic hydroxyls can donate a hydrogen atom to neutralize free radicals, a capacity that is often diminished upon methylation. nih.gov Key findings from various studies on flavonoids highlight several structural requirements for potent antioxidant activity:

The ortho-dihydroxy (catechol) structure in the B-ring. nih.gov

The 2,3-double bond in conjugation with a 4-keto group in the C-ring. nih.gov

The presence of a 3-hydroxyl group in the C-ring. nih.govnih.gov

While this compound lacks the B-ring catechol and the 3-hydroxyl group, its 6-OH group on the A-ring can still contribute to its biological profile by increasing polarity and providing a site for hydrogen bonding. Studies comparing hydroxylated PMFs to their fully methoxylated counterparts have demonstrated the significant role of even a single hydroxyl group. For instance, research on 5-hydroxy PMFs showed they possessed much stronger inhibitory effects on the growth of human colon cancer cells than their permethoxylated analogues, suggesting a pivotal role for the 5-hydroxyl group in their enhanced activity. nih.gov It is plausible that the 6-hydroxyl group in the target compound similarly modulates its activity compared to the fully O-methylated 5,6,7,3',4',5'-hexamethoxyflavone.

Methoxy Groups: Methoxylation generally increases the lipophilicity of flavonoids, which can enhance their cellular uptake and bioavailability. researchwithrutgers.com However, this often comes at the cost of reduced antioxidant activity due to the masking of the phenolic protons. nih.gov The substitution pattern of methoxy groups can also confer selectivity for certain biological targets. For example, in studies on the anti-proliferative effects of PMFs on HL-60 cells, an increase in the number of methoxy groups on the B-ring tended to decrease activity. nih.gov Conversely, specific methoxylation patterns have been linked to potent P-glycoprotein inhibition, a key mechanism in overcoming multidrug resistance in cancer. nih.gov The dense methoxylation pattern in this compound (at positions 5, 7, 3', 4', and 5') suggests a high degree of lipophilicity, which may favor its interaction with membrane-bound proteins or intracellular targets.

Structural FeatureInfluence on Biological ActivityExample Compound(s)Reference
5-Hydroxyl GroupSignificantly enhances anti-proliferative activity in colon cancer cells compared to the 5-methoxy analogue.5-hydroxy-6,7,8,4'-tetramethoxyflavone vs. Tangeretin nih.gov
3-Hydroxyl GroupPlays a positive role in free radical scavenging (antioxidant) activities.Flavonoid (3,5,7,3',4'-OH) vs. Flavonoid (5,7,3',4'-OH) nih.gov
B-Ring Methoxy GroupsIncreased methoxylation on the B-ring can decrease anti-proliferative activity.Tangeretin vs. Nobiletin nih.gov
A-Ring Methoxy GroupsThe presence of a 6-methoxy group may negatively impact P-glycoprotein inhibition.Flavonoid (5,6,7-OMe, 3',4',5'-OMe) vs. Flavonoid (5,7-OMe,3',4',5'-OMe) nih.gov

Stereochemical Considerations in Ligand-Target Interactions

Unlike flavanones, which possess a chiral center at the C2 position, flavones like this compound have a planar A and C ring system due to the C2-C3 double bond. This planarity is a key structural feature that influences how these molecules interact with biological targets. The primary source of conformational flexibility in flavones arises from the rotation of the B-ring relative to the benzopyranone (A-C rings) core around the C2-C1' bond.

This conformation is critical for fitting into the specific three-dimensional architecture of a protein's binding pocket. Ligand-target interactions for flavonoids are typically driven by a combination of non-covalent forces:

Hydrogen Bonds: The 6-hydroxyl group and the 4-carbonyl oxygen are key sites for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, lysine) in a binding site.

Hydrophobic Interactions: The aromatic rings and methoxy groups contribute to the molecule's hydrophobicity, allowing it to engage in favorable interactions with nonpolar pockets in a target protein. mdpi.com

π-π Stacking: The planar aromatic rings can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Therefore, while flavones are not stereochemically complex in terms of chirality, their specific 3D conformation, governed by B-ring rotation, is a crucial factor for achieving a high-affinity interaction with a biological target.

Computational Chemistry Approaches to SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational chemistry provides powerful in silico tools to investigate and predict the biological activity of compounds, thereby guiding the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated. These fields are then correlated with biological activity to generate a predictive model. The resulting contour maps can visualize regions where modifications to the molecular structure would likely increase or decrease activity. For instance, a CoMSIA model for antioxidant flavonoids highlighted the importance of hydrogen-bond donor and electrostatic fields, providing insights for designing new compounds with higher activity. Such an approach could be applied to a series of 6-hydroxy-polymethoxyflavone analogues to pinpoint the key structural determinants for a specific biological effect.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. unmul.ac.id This method helps to visualize plausible binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, a docking study of hydroxy chalcone (B49325) and flavone derivatives into the Epidermal Growth Factor Receptor (EGFR) identified crucial hydrogen bonding interactions with residues like Met769 and Lys721 and found that 2',5'-dihydroxy-3,4-dimethoxychalcone had the most favorable binding energy. unsoed.ac.id Similarly, docking studies on PMFs as CaV1.2 channel blockers provided a structural basis for their observed vasorelaxant activity and helped rationalize the differences in potency among analogues. mdpi.com A molecular docking study of this compound into a relevant target could reveal its binding orientation and predict which amino acid residues are critical for its activity, offering a rationale for its SAR.

Summary of Molecular Docking Findings for Flavonoids Against Various Protein Targets
Flavonoid Class/ExampleProtein TargetKey Interactions ObservedSignificanceReference
Polymethoxyflavones (e.g., Nobiletin)CaV1.2 ChannelBinding within the channel pore, interactions rationalized by methoxy group positions.Provided a structural basis for vasorelaxant activity and potency differences among analogues. mdpi.com
Hydroxy chalcones and flavonesEGFRHydrogen bonds with Met769, Ala719, Thr766, Lys721, and Glu738.Identified promising candidates for tyrosine kinase inhibition and potential anticancer agents. unsoed.ac.id
Flavonoids from A. keiskeiWhey Protein Isolate (WPI)Predominantly hydrophobic forces, hydrogen bonds, and ionic bonds.Explained the higher binding affinity and stability of flavonoids with WPI compared to other proteins. mdpi.com

Molecular and Cellular Mechanisms of Action of 6 Hydroxy 5,7,3 ,4 ,5 Pentamethoxyflavone

Target Identification and Binding Interactions

The molecular actions of 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone, a member of the polymethoxyflavone (PMF) class of flavonoids, are initiated by its interaction with specific cellular targets. Research into the broader family of hydroxyflavones and polymethoxyflavones has begun to identify these protein partners, revealing a complex web of interactions that underpin the compound's biological activities.

Studies on structurally related flavones have provided significant insights into potential targets. For instance, a proteomics-based approach using a photoaffinity probe of 3',4',5',5,7-pentamethoxyflavone (B192069) in colorectal cancer cells led to the identification of members of the RAB subfamily of small GTPases as cellular targets. kent.ac.uk Pathway analysis of the interacting proteins indicated their involvement in the cellular response to stress and protein folding, suggesting a role in the unfolded protein response (UPR). kent.ac.uk Furthermore, investigations into a range of hydroxyflavones have demonstrated their ability to bind to the orphan nuclear receptor 4A1 (NR4A1, Nur77). nih.gov This interaction is significant as NR4A1 is involved in regulating various cellular processes, and its modulation by flavones points to a direct mechanism for influencing gene expression. nih.gov

Receptor Binding Affinities and Enzyme Inhibition Kinetics

The efficacy of a compound's interaction with its cellular targets is quantified by its binding affinity and its ability to inhibit enzyme activity. For the flavone (B191248) class, these parameters are highly dependent on the specific pattern of hydroxylation and methoxylation on the flavonoid backbone.

Direct binding assays have been employed to determine the dissociation constants (KD) for various hydroxyflavones with the orphan nuclear receptor NR4A1. nih.gov As shown in the table below, the number and position of hydroxyl groups significantly influence binding affinity, with KD values ranging from the sub-micromolar to the mid-micromolar range. nih.gov For example, 6-hydroxyflavone (B191506) has been shown to bind to NR4A1, and while its specific KD value is part of a broader study, the data collectively indicates that hydroxyflavones are bona fide ligands for this receptor. nih.gov

Binding Affinities of Select Hydroxyflavones to NR4A1 nih.gov
CompoundDissociation Constant (KD) in µM
3,5,7-Trihydroxyflavone (Galangin)0.36
5,6,7-Trihydroxyflavone1.85
Flavone12.2
3'-Hydroxyflavone45.8

In addition to receptor binding, polymethoxyflavones exhibit significant enzyme-inhibiting properties. The structurally similar compound 5,7,3',4',5'-pentamethoxyflavone is a known inhibitor of pancreatic lipase (B570770). caymanchem.com Another related compound, 5,6,3',4'-tetrahydroxy-7-methoxyflavone, has demonstrated potent inhibition of the 26S proteasome, a critical complex for protein degradation. nih.gov It effectively inhibits all three major proteolytic activities of the proteasome, with IC50 values in the micromolar range, suggesting that the 6-hydroxy position may play an important role in this activity. nih.gov

Enzyme Inhibition Kinetics of Structurally Related Flavones
CompoundEnzyme/ActivityIC50 (µM)Source
5,6,3',4'-Tetrahydroxy-7-methoxyflavone26S Proteasome (Chymotrypsin-like)14.0 nih.gov
26S Proteasome (Caspase-like)5.4
26S Proteasome (Trypsin-like)24.1
5,7,3',4',5'-PentamethoxyflavonePancreatic LipaseInhibition observed caymanchem.com

Regulation of Intracellular Signaling Pathways

This compound and its analogs exert their cellular effects by modulating a complex network of intracellular signaling pathways. These pathways govern fundamental processes such as cell proliferation, inflammation, and stress responses.

Kinase and Phosphatase Activity Modulation

Protein kinases are central components of signaling cascades, and their modulation represents a key mechanism of action for many bioactive compounds. Research on related polymethoxyflavones has revealed significant effects on critical kinase pathways. For instance, 5,6,7,3′,4′,5′-hexamethoxyflavone has been shown to inhibit the MAPK and Akt signaling pathways, which are pivotal in regulating cell growth, differentiation, and survival. nih.gov Furthermore, a study on a range of flavones identified that those with hydroxyl groups at the 5, 7, 3′, and 4′ positions can selectively bind to and inhibit the catalytic activity of activin receptor-like kinase 5 (ALK5). nih.gov This inhibition consequently downregulates the phosphorylation of its downstream targets, Smad2/3, which are key mediators in the TGF-β signaling pathway involved in processes like fibrosis. nih.gov

Transcription Factor Activation/Inhibition (e.g., Nrf2, NF-κB)

A significant aspect of the mechanism of action for polymethoxyflavones involves the regulation of key transcription factors, particularly the nuclear factor erythroid 2-related factor 2 (Nrf2) and the nuclear factor-kappa B (NF-κB). nih.govsemanticscholar.org These two pathways are central regulators of the cellular antioxidant/detoxification response and the inflammatory response, respectively, and there is significant crosstalk between them. nih.gov

Notably, 5,7,3',4',5'-pentamethoxyflavone has been identified as an inhibitor of Nrf2 transactivation. caymanchem.com Under normal conditions, Nrf2 is a master regulator of the antioxidant response, promoting the expression of numerous cytoprotective genes. semanticscholar.orgmdpi.com Its inhibition by this flavone can sensitize cells to other therapeutic agents. caymanchem.commedchemexpress.com

Concurrently, many flavonoids are known to inhibit the pro-inflammatory NF-κB pathway. nih.govresearchgate.net NF-κB activation leads to the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. researchgate.net Related flavones have been shown to suppress NF-κB signaling by preventing the translocation of its active subunits, such as p65, into the nucleus. nih.govnih.gov This dual action—inhibiting Nrf2 while also suppressing NF-κB—highlights a complex regulatory role that can be highly context-dependent.

Gene Expression Alterations

The modulation of transcription factors and signaling kinases by this compound and its analogs ultimately leads to widespread changes in gene expression. RNA sequencing analysis following treatment with 3',4',5',5,7-pentamethoxyflavone revealed altered expression of genes associated with the cell cycle and the unfolded protein response (UPR). kent.ac.uk This aligns with the identification of UPR-related proteins as potential targets. kent.ac.uk

Furthermore, the inhibition of the NF-κB pathway results in the downregulation of its target inflammatory genes. nih.gov This includes reduced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). nih.gov These changes at the gene expression level are the downstream manifestation of the compound's primary interactions with its molecular targets.

Interactions with Cellular Macromolecules and Organelles

Beyond specific enzyme and receptor targets, this compound can interact with other cellular macromolecules and influence the function of organelles. One of the most abundant macromolecules that drugs interact with is serum albumin. A study on the closely related 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone detailed its binding properties to human serum albumin (HSA). nih.gov The study found a strong binding interaction, with a binding constant (Ka) of 1.56 x 105 L·mol-1 at 298 K, driven primarily by hydrophobic interactions. nih.gov This interaction is crucial as it affects the compound's distribution and bioavailability in the body.

Another critical macromolecule is DNA. The related 3,5,7,3',4'-pentamethoxyflavone has been shown to protect DNA from oxidative damage, indicating a direct or indirect interaction that shields this vital genetic material. medchemexpress.com

At the organelle level, the effects of related PMFs have been linked to the process of autophagy. nih.gov This is a fundamental cellular recycling mechanism that involves the formation of autophagosomes to degrade and clear damaged organelles and macromolecules. nih.gov Studies on 5′-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone have shown that it can induce autophagy by upregulating key autophagy-related genes, such as bec-1 and lgg-1. nih.gov This implicates organelles like the endoplasmic reticulum (in initiating the autophagosome) and lysosomes (in degrading the contents) as being functionally affected by this class of compounds.

Nucleic Acid Interactions

The interaction of flavonoids with nucleic acids is a key area of investigation for understanding their biological effects. Many flavonoids exert their activity by reversibly binding to DNA and RNA, which can lead to the modulation of gene expression and other DNA-dependent processes.

While direct studies on this compound's interaction with nucleic acids are limited, research on similar compounds suggests potential mechanisms. Flavones, the core structure of this compound, have been shown to interact with double-stranded DNA. researchgate.net These interactions can stabilize the DNA double helix, primarily through intercalation, where the planar flavonoid structure inserts itself between the base pairs of the DNA. researchgate.net

Studies on various hydroxyflavone isomers have demonstrated that the position of the hydroxyl group can significantly influence the stabilizing effect on the DNA structure. researchgate.net Furthermore, research on 5-substituted flavones has identified them as potent ligands that can specifically bind to and stabilize triplex DNA structures. nih.gov This binding is often enthalpy-driven and involves the intercalation of the planar flavone ring system with the DNA base triplets. nih.gov The presence of methoxy (B1213986) groups, however, can sometimes create steric hindrance, potentially reducing the efficacy of intercalation compared to simpler flavones. nih.gov A related compound, 3,5,7,3′,4′-Pentamethoxyflavone, has been noted for its ability to protect plasmid DNA from oxidative damage, suggesting an indirect protective role for nucleic acids. medchemexpress.com

Table 1: Research Findings on Flavonoid-Nucleic Acid Interactions

Compound Studied Type of Interaction Observed Effect Proposed Mechanism
Flavone and various hydroxyflavones Interaction with double-stranded DNA Stabilization of DNA structure Intercalation into the DNA double helix researchgate.net
5-Substituted Flavones Binding to triplex DNA Thermal stabilization of triplex DNA Intercalation with DNA base triplets nih.gov

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation by small molecules is a significant area of therapeutic interest. nih.govscispace.com Flavonoids, due to their diverse structures, can act as modulators of PPIs, either by disrupting or stabilizing protein complexes. nih.gov

Research into polymethoxyflavones (PMFs) has begun to uncover their roles in modulating crucial cellular pathways through PPIs. For instance, studies on 5-hydroxy polymethoxyflavones (5OH-PMFs), a class that includes compounds structurally similar to this compound, have shown they can induce apoptosis in colon cancer cells. nih.gov This pro-apoptotic effect was found to be dependent on the presence and interaction of key proteins like p53 and Bax, suggesting that these flavonoids modulate the PPI network that governs apoptosis. nih.gov

In a study investigating the cellular targets of the closely related 3',4',5',5,7-pentamethoxyflavone in colorectal cancer, proteomics analysis identified members of the RAB subfamily of small GTPases as potential binding partners. kent.ac.uk Pathway analysis further indicated that the compound affects proteins involved in the cellular response to stress and protein folding, suggesting a role in modulating the unfolded protein response (UPR). kent.ac.uk

Table 2: Research Findings on Protein-Protein Interaction Modulation by Related Flavonoids

Compound/Class Studied Cellular Context Key Proteins Involved Implied Biological Process
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5HHMF) Human colon cancer cells (HCT116) p53, Bax, Caspase-3, PARP p53- and Bax-dependent apoptosis nih.gov
5-Hydroxy-6,7,8,4'-tetramethoxyflavone (5HTMF) Human colon cancer cells (HCT116) p53, Bax, Caspase-3, PARP p53- and Bax-dependent apoptosis nih.gov

Membrane Permeability and Ion Channel Modulation

Membrane Permeability The physicochemical properties of flavonoids, such as the number and position of hydroxyl and methoxy groups, play a crucial role in their ability to cross biological membranes. Research on hydroxylated tetramethoxyflavones in Caco-2 cell models, which mimic the human intestinal barrier, has shown that the presence of hydroxyl groups can enhance hydrophilicity and membrane permeability. nih.govresearchgate.net For example, 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone (3H7-TMF) and 3-hydroxy-2′,4′,5′,6-tetramethoxyflavone (3H6-TMF) demonstrated significant transport efficiency across intestinal cells. nih.govresearchgate.net This suggests that the hydroxyl group on this compound may contribute favorably to its absorption and cellular uptake.

Ion Channel Modulation Ion channels are transmembrane proteins that are crucial for a wide range of physiological processes, and flavonoids have been identified as a significant class of natural compounds that can modulate their activity. mdpi.comnih.gov They have been shown to interact with various types of potassium (K+) and calcium (Ca2+) channels. medchemexpress.commdpi.com

While direct evidence for this compound is not available, studies on similar polymethoxylated flavonoids provide valuable clues. For instance, 3,5,7,3′,4′-pentamethoxyflavone has been identified as a Ca2+ channel inhibitor. medchemexpress.com Its activity is linked to inducing the relaxation of human corpus cavernosum tissue through mechanisms related to voltage-dependent Ca2+ channels and calcium mobilization. medchemexpress.com Other flavonoids, such as 5,7,4′-trimethylapigenin, have been shown to be effective blockers of specific potassium channels like Kv1.5, which is important in cardiac function. mdpi.com The diverse effects of different flavonoids on various ion channels highlight the complexity and specificity of these interactions.

Table 3: Research Findings on Permeability and Ion Channel Modulation by Related Flavonoids

Compound Studied System/Target Observed Effect Reference
3-hydroxy-2′,4′,5′,7-tetramethoxyflavone (3H7-TMF) Caco-2 intestinal cells High transport efficiency (46%) nih.govresearchgate.net
3-hydroxy-2′,4′,5′,6-tetramethoxyflavone (3H6-TMF) Caco-2 intestinal cells High transport efficiency (39%) nih.govresearchgate.net
3,5,7,3′,4′-Pentamethoxyflavone Voltage-dependent Ca2+ channels Inhibition of Ca2+ channels, induction of tissue relaxation medchemexpress.com

Pharmacokinetic and Metabolic Profile of 6 Hydroxy 5,7,3 ,4 ,5 Pentamethoxyflavone Pre Clinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No in vivo studies in animal models have been reported for 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone. Therefore, no data is available for the subsections below.

Oral Bioavailability and Systemic Exposure

There is no published data on the oral bioavailability or systemic exposure of this compound in any animal model.

For context, studies on other hydroxylated pentamethoxyflavones have indicated challenges with systemic exposure. For instance, a pharmacokinetic study in rats involving twelve different polymethoxyflavones found that related compounds, such as 5-hydroxy-3,7,3′,4′,5′-pentamethoxyflavone and 3-hydroxy-5,7,3′,4′,5′-pentamethoxyflavone, were undetectable in plasma after administration. nih.gov This suggests that hydroxylated PMFs may generally exhibit very low oral bioavailability, although specific testing is required to confirm this for the 6-hydroxy isomer.

Tissue Distribution and Accumulation

Information regarding the tissue distribution and potential accumulation of this compound in various organs or tissues following administration is not available.

Metabolic Transformations by Xenobiotic-Metabolizing Enzymes (e.g., Demethylation, Glucuronidation, Sulfation)

No specific metabolic transformation pathways have been identified for this compound. Generally, flavonoids and polymethoxyflavones undergo extensive phase I and phase II metabolism.

Phase I metabolism of PMFs, driven by cytochrome P450 (CYP) enzymes, often involves O-demethylation, where a methoxy (B1213986) group is converted to a hydroxyl group. caymanchem.com Given that the subject compound already possesses five methoxy groups, it is plausible that it would be a substrate for such enzymes. Hydroxylation is another common metabolic route. caymanchem.com

Phase II metabolism typically involves the conjugation of hydroxyl groups with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to increase water solubility and facilitate excretion. nih.gov It is therefore likely that the 6-hydroxy group and any newly formed hydroxyl groups from demethylation would be targets for glucuronidation and/or sulfation.

Identification of Major Metabolites

There are no studies that have identified or characterized any metabolites of this compound in plasma, urine, or feces of any animal model. nih.gov

Excretion Pathways

The routes and rates of excretion (e.g., via urine or feces) for this compound and its potential metabolites have not been determined.

In vitro Metabolic Stability and Enzyme Interaction Studies

There are no published reports on the in vitro metabolic stability of this compound in liver microsomes, hepatocytes, or other in vitro systems. Such studies are crucial for predicting a compound's metabolic clearance in the body. researchgate.net

While direct interaction studies are absent, research on related flavonoids suggests that the substitution pattern, including the presence of hydroxyl groups on the A-ring (where the 6-hydroxy group is located), can influence interactions with metabolic enzymes like CYP3A4. chemicalbook.com However, without specific data, the potential for this compound to inhibit or induce xenobiotic-metabolizing enzymes remains unknown.

The table below summarizes the availability of data for the pharmacokinetic parameters of this compound.

SectionSubsectionParameterData Availability
6.1 ADME in Animal Models No Data Available
6.1.1Oral BioavailabilityNo Data Available
6.1.1Systemic ExposureNo Data Available
6.1.2Tissue DistributionNo Data Available
6.1.2Tissue AccumulationNo Data Available
6.1.3Metabolic TransformationsNo Data Available
6.1.4Major MetabolitesNo Data Available
6.1.5Excretion PathwaysNo Data Available
6.2 In vitro Studies No Data Available
Metabolic StabilityNo Data Available
Enzyme InteractionNo Data Available

Microsomal and Hepatocyte Stability Assays

Microsomal and hepatocyte stability assays are fundamental in pre-clinical drug discovery to evaluate the metabolic stability of a compound. These in vitro tests predict the in vivo hepatic clearance, offering insights into a compound's persistence in the body. The liver is the primary site for drug metabolism, where enzymes, particularly cytochrome P450s (CYPs), modify foreign compounds to facilitate their excretion.

In this study, compounds with a free hydroxyl group, such as 5-hydroxy-3,7,3',4',5'-pentamethoxyflavone and 3-hydroxy-5,7,3',4',5'-pentamethoxyflavone, were found to be undetectable in rat plasma after administration. nih.govacs.org This lack of detection strongly suggests rapid metabolism and/or poor absorption, indicating low stability in a biological system. It is plausible that this compound would exhibit a similar profile of high metabolic turnover. The presence of a hydroxyl group often provides a ready site for phase II conjugation reactions (like glucuronidation or sulfation), which would lead to rapid clearance.

Table 1: Plasma Detectability of Various Hydroxylated Polymethoxyflavones in Rats This table presents data for isomers and related compounds to infer the potential stability of this compound.

CompoundDetectable in Rat PlasmaReference
5-hydroxy-3,7,2',4'-tetramethoxyflavoneUndetectable nih.govacs.org
5-hydroxy-3,7,3',4'-tetramethoxyflavoneUndetectable nih.govacs.org
3-hydroxy-5,7,3',4'-tetramethylflavoneUndetectable nih.govacs.org
5-hydroxy-3,7,3',4',5'-pentamethoxyflavoneUndetectable nih.govacs.org
3-hydroxy-5,7,3',4',5'-pentamethoxyflavoneUndetectable nih.govacs.org

Potential for Enzyme Induction or Inhibition

The interaction of flavonoids with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is a well-documented phenomenon. These interactions can lead to clinically significant drug-drug interactions through either the inhibition or induction of these enzymes.

Enzyme Inhibition:

There is no specific research on the enzyme inhibition potential of this compound. However, the broader class of flavonoids is known to inhibit various CYP isoforms. The number and position of hydroxyl and methoxy groups on the flavone (B191248) backbone are crucial determinants of their inhibitory activity. nih.gov For instance, studies on other hydroxylated flavonoids have demonstrated potent inhibitory effects on major drug-metabolizing enzymes like CYP3A4, CYP1A2, CYP2C9, and CYP2C19. nih.gov

One study highlighted that hydroxylated tetramethoxyflavones showed strong inhibitory effects on CYP3A4. nih.gov Given that CYP3A4 is responsible for the metabolism of a vast number of therapeutic drugs, any inhibitory effect by this compound could have significant implications. The mechanism often involves the flavonoid binding to the active site of the enzyme, thereby preventing the metabolism of other co-administered drugs. mdpi.com

Table 2: IC50 Values of Various Flavonoids against Human CYP Isoforms This table includes data for related flavonoid compounds to illustrate the general potential for CYP inhibition.

FlavonoidCYP IsoformIC50 (µM)Reference
4′,5-dihydroxy-3′,6,7,8-tetramethoxyflavoneCYP1A22.41 nih.gov
4′,5-dihydroxy-3′,6,7,8-tetramethoxyflavoneCYP3A41.71 nih.gov
3-hydroxy-2′,4′,5′,6-tetramethoxyflavoneCYP3A40.44 nih.gov
5,7,2',6'-TetrahydroxyflavoneCYP3A47.8 medchemexpress.com

Enzyme Induction:

Enzyme induction is the process by which a substance stimulates the synthesis of more enzymes, leading to an increased rate of metabolism for drugs cleared by that enzyme. Currently, there is a lack of specific data regarding the potential of this compound to induce metabolizing enzymes. While some flavonoids have been reported to induce CYPs, this is generally a less common interaction compared to inhibition. Further research is required to determine if this specific compound has any significant inductive effects on key drug-metabolizing enzymes.

Advanced Analytical Methodologies for 6 Hydroxy 5,7,3 ,4 ,5 Pentamethoxyflavone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the most ubiquitously employed technique, while Supercritical Fluid Chromatography (SFC) presents a greener and often faster alternative.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of hydroxylated polymethoxyflavones (OH-PMFs) jst.go.jp. Reversed-phase HPLC, in particular, is well-suited for resolving these compounds from their non-hydroxylated counterparts and other matrix components.

A typical HPLC method for the analysis of this compound would involve a C18 column and a gradient elution system. The mobile phase often consists of a mixture of an aqueous solvent (like water with a small percentage of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent, typically methanol (B129727) or acetonitrile (B52724). The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic phase concentration to elute more hydrophobic compounds.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as flavonoids possess strong chromophores that absorb light in the ultraviolet-visible range jst.go.jp. For enhanced sensitivity and selectivity, especially in complex biological matrices, HPLC systems can be coupled with mass spectrometry (LC-MS) or electrochemical detectors. An HPLC method equipped with electrochemical detection has demonstrated over 160 times higher sensitivity for some 5-hydroxy polymethoxyflavones compared to UV detection, with limits of detection (LOD) ranging from 0.65 to 1.8 ng/mL. Method validation for such analyses typically includes assessing linearity, accuracy, precision, and recovery, with recovery rates often falling between 96.17% and 110.82%.

Table 1: Representative HPLC Parameters for the Analysis of Hydroxylated Polymethoxyflavones

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile or Methanol
ElutionGradient
Flow Rate0.8 - 1.2 mL/min
DetectionUV-Vis/DAD (e.g., 280 nm, 340 nm)
Injection Volume10 - 20 µL
Column Temperature25 - 35 °C

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to traditional liquid chromatography for the separation of polymethoxyflavones (PMFs) jst.go.jpucl.ac.uk. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced backpressure compared to liquid mobile phases researchgate.net.

For the separation of moderately polar compounds like this compound, a polar modifier, such as methanol, is typically added to the CO₂ mobile phase to increase its solvating power ucl.ac.uk. The separation is often performed on a polar stationary phase, such as bare silica, which operates in a normal-phase mode researchgate.net. SFC offers different selectivities compared to HPLC, which can be advantageous for resolving closely related flavonoid structures ucl.ac.uk.

The advantages of SFC include reduced organic solvent consumption, faster analysis times, and cost-effectiveness, making it an ideal method for both analytical and preparative scale separations of PMFs scielo.brcaymanchem.com. This technique has been successfully applied to the large-scale isolation of various PMFs from citrus extracts caymanchem.com.

Spectroscopic Methods for Structure Elucidation and Quantification

Spectroscopic techniques are indispensable for the unambiguous structural identification of this compound and can also be employed for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including flavonoids researchgate.netscielo.br. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), the precise connectivity of atoms and the substitution pattern on the flavone (B191248) skeleton can be determined.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methoxy (B1213986) groups (as singlets), aromatic protons on the A and B rings, and the C-8 proton. The hydroxyl proton at C-6 will also be present, though its chemical shift can be variable. The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, with the chemical shifts being highly dependent on the electronic environment created by the hydroxyl and methoxy substituents. The chemical shifts of methoxy groups in ¹³C NMR can be particularly indicative of their position on the aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
2-~163
3~6.6~104
4-~182
4a-~106
5-~158
6-~132
7-~158
8~6.5~90
8a-~152
1'-~125
2', 6'~7.1~107
3', 5'-~153
4'-~140
5-OCH₃~3.9~56
7-OCH₃~4.0~56
3'-OCH₃~3.9~56
4'-OCH₃~3.9~61
5'-OCH₃~3.9~56
6-OHVariable-

\These are predicted values based on the analysis of structurally similar compounds and established substituent effects in flavonoid NMR spectroscopy. Actual experimental values may vary.*

Mass Spectrometry (MS) and Tandem MS Approaches (e.g., LC-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it allows for the identification and quantification of specific compounds in complex mixtures.

In the mass spectrum of this compound, the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) will confirm its molecular weight. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ion. For polymethoxyflavones, characteristic fragmentation patterns include the loss of methyl radicals (•CH₃) and methanol (CH₃OH). The retro-Diels-Alder (rDA) fragmentation of the C-ring is also a common pathway for flavonoids, providing information about the substitution pattern on the A and B rings. The presence of a hydroxyl group can also lead to characteristic losses of water (H₂O).

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 389)

Fragment Ion (m/z)Proposed Neutral LossInterpretation
374•CH₃Loss of a methyl radical
3592 x •CH₃Consecutive loss of two methyl radicals
371H₂OLoss of water from the hydroxyl group
356H₂O + •CH₃Loss of water and a methyl radical
rDA FragmentsC-ring cleavageProvides information on A and B ring substituents

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for the preliminary identification and quantification of flavonoids. The UV-Vis spectrum of a flavone typically exhibits two major absorption bands: Band I, appearing at longer wavelengths (300–380 nm), is associated with the cinnamoyl system (B-ring and the heterocyclic C-ring), while Band II, at shorter wavelengths (240–280 nm), corresponds to the benzoyl system (A-ring).

The positions and relative intensities of these bands are influenced by the substitution pattern on the flavone nucleus. The presence of a hydroxyl group at C-6 and multiple methoxy groups on both the A and B rings of this compound will affect the absorption maxima (λmax). Based on data from structurally similar compounds, the expected UV absorption maxima in methanol are presented below. The use of shift reagents, such as sodium methoxide (B1231860) or aluminum chloride, can provide further structural information by inducing characteristic shifts in the absorption bands, helping to confirm the positions of hydroxyl groups.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Methanol *

Absorption BandPredicted λmax (nm)
Band I~330 - 350
Band II~270 - 290

\These are predicted values based on the typical absorption ranges for polymethoxyflavones. Actual experimental values may vary.*

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound and related polymethoxyflavones (PMFs) in complex matrices, such as plant extracts or biological samples, necessitates the use of advanced analytical methods with high sensitivity and selectivity. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Liquid chromatography-mass spectrometry (LC-MS) is the most prominent and powerful technique employed for the identification and quantification of these compounds. nih.govekb.egekb.eg

High-performance liquid chromatography (HPLC) coupled with mass spectrometry, particularly with detectors like a linear ion trap or a quadrupole time-of-flight (QTOF) analyzer, has been successfully developed for the simultaneous analysis of multiple PMFs and their hydroxylated counterparts. nih.govresearchgate.net These methods offer excellent separation of structurally similar flavonoids within a short analysis time, often under 20 minutes. nih.gov The use of reversed-phase columns (e.g., C18) with a gradient elution system, typically involving mobile phases like acetonitrile or methanol and water with additives like formic acid, allows for robust separation. nih.gov

Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (MS/MS). ekb.eg Techniques like electrospray ionization (ESI) are commonly used to generate ions from the flavonoid molecules, which can be operated in both positive and negative ionization modes to capture a comprehensive profile of the compounds present. ekb.egnih.gov Data-independent acquisition (DIA) strategies in LC-MS further enhance the ability to profile flavonoids comprehensively by collecting fragmentation data for all precursor ions within a selected mass range. nih.gov The sensitivity of these methods is notable, with limits of detection (LOD) and quantitation (LOQ) often falling in the low microgram per milliliter (µg/mL) range. nih.gov

Table 1: Example of LC-MS Parameters for Flavonoid Analysis
ParameterDescriptionSource
Chromatography System High-Performance Liquid Chromatography (HPLC) nih.gov
Column Reversed-phase C18 nih.gov
Mobile Phase Gradient elution with Acetonitrile/Methanol and Water (often with 0.1% Formic Acid) nih.gov
Detector Mass Spectrometer (e.g., Linear Ion Trap, QTOF) nih.govnih.gov
Ionization Source Electrospray Ionization (ESI), operated in positive and/or negative modes ekb.egnih.gov
Analysis Time Typically < 20 minutes nih.gov
Sensitivity (LOQ) 0.05-0.76 µg/mL for related 5-hydroxy-PMFs nih.gov

Sample Preparation Strategies from Biological Matrices (e.g., animal tissues, biofluids)

The accurate quantification of this compound in biological matrices such as plasma, serum, urine, or tissue homogenates requires meticulous sample preparation. The primary goals of this step are to remove interfering substances like proteins and lipids, which can suppress the instrument's signal and damage the analytical column, and to concentrate the analyte to a level suitable for detection.

Commonly employed techniques for sample preparation from biofluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample (e.g., plasma). This denatures and precipitates the majority of proteins, which are then removed by centrifugation. While simple and fast, it may result in a less clean sample compared to other methods.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological fluid into a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent is critical and depends on the polarity of the target compound. After mixing and separation of the two phases, the organic layer containing the analyte is collected, evaporated, and reconstituted in a solvent compatible with the LC mobile phase. This method generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that provides the cleanest extracts. It utilizes a solid sorbent packed into a cartridge or plate. The sample is loaded onto the sorbent, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Sorbent chemistry (e.g., reversed-phase C18, ion-exchange) can be tailored to the specific properties of the flavone.

For solid tissues, an initial homogenization step is required to break down the cellular structure and release the compound into a buffer or solvent. This is typically followed by one of the extraction techniques mentioned above. For instance, in vitro metabolism studies of related polymethoxyflavonoids like nobiletin (B1679382) have been performed using liver microsomes, which serve as a biological matrix. researchgate.net In such studies, the reaction is typically stopped with an organic solvent, which also serves to precipitate proteins and extract the compounds of interest for subsequent LC-MS analysis. researchgate.net

Table 2: General Overview of Sample Preparation Techniques
TechniquePrincipleAdvantagesConsiderations
Protein Precipitation (PPT) Protein denaturation and removal by adding an organic solvent.Fast, simple, inexpensive.May result in ion suppression due to residual matrix components.
Liquid-Liquid Extraction (LLE) Analyte partitioning between aqueous sample and an immiscible organic solvent.Good sample cleanup, provides concentration.Can be labor-intensive and require significant volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity, excellent cleanup, high concentration factor.Higher cost, requires method development.

Future Research Directions and Translational Perspectives Pre Clinical

Exploration of Novel Biological Activities and Targets

While direct research on 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone is limited, the extensive investigation into structurally similar flavonoids provides a strong foundation for exploring its potential biological activities. Analogous PMFs have demonstrated a wide array of effects, including anti-inflammatory, antioxidant, anti-obesity, and anticancer properties. kent.ac.uk For instance, the closely related 5,7,3',4',5'-pentamethoxyflavone has been shown to possess anti-obesity and neuroprotective effects in zebrafish models and can sensitize chemoresistant cancer cells to treatment. nih.govnih.gov

Future research should prioritize screening this compound against a broad panel of disease models. Of particular interest is the influence of the hydroxyl group at the C-6 position. Studies on other flavones have indicated that the substitution pattern on the A-ring is critical for activity. For example, research on 5,6,3',4'-tetrahydroxy-7-methoxyflavone revealed that the 6-hydroxy and 7-methoxy groups may play a key role in targeting and inhibiting the 26S proteasome, a crucial complex for protein degradation and a validated target in cancer therapy. This suggests that proteasome inhibition is a novel and highly promising area of investigation for this compound.

Potential Biological ActivityKnown Molecular Target/Pathway for AnaloguesRationale for Exploration
Anticancer Proteasome Inhibition, Nrf2 Pathway InhibitionThe 6-hydroxy group may confer proteasome inhibitory activity. Analogues inhibit the Nrf2 pathway in resistant cancer cells. nih.gov
Anti-inflammatory Modulation of inflammatory mediatorsFlavonoids are well-known for their anti-inflammatory effects. tandfonline.com
Neuroprotection Elevation of BDNF and TrkB2An analogue, 5,7,3',4',5'-pentamethoxyflavone, has demonstrated neuroprotective properties. nih.gov
Anti-obesity Pancreatic Lipase (B570770) Inhibition, Adipogenesis ReductionRelated PMFs have shown potent anti-adipogenic and anti-lipase effects in vitro and in vivo. kent.ac.uk
Antioxidant Scavenging of Reactive Oxygen Species (ROS)The flavonoid scaffold is inherently associated with antioxidant activity.

Development of Advanced Delivery Systems and Formulations (e.g., nanocarriers)

A significant hurdle in the pre-clinical development of hydroxylated flavonoids is their characteristically poor bioavailability. pharmaexcipients.comcabidigitallibrary.org A pharmacokinetic study involving 12 different PMFs in rats revealed that while many permethoxylated flavones were detectable in plasma, all five of the tested hydroxylated PMFs were undetectable after administration. acs.orgnih.gov This suggests that HPMFs, likely including this compound, are subject to rapid metabolism or poor absorption, severely limiting their systemic exposure and therapeutic efficacy when administered conventionally.

To overcome this critical challenge, the development of advanced delivery systems is essential. tandfonline.com Nanoformulations have emerged as a leading strategy to enhance the solubility, stability, and bioavailability of poorly soluble compounds like flavonoids. scispace.comscirp.orgscirp.org Future research must focus on encapsulating this compound in various nanocarriers.

Nanocarrier TypeDescriptionPotential Advantages for this compound
Liposomes Vesicles composed of one or more lipid bilayers.Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs; can improve circulation time. nih.gov
Solid Lipid Nanoparticles (SLNs) Composed of lipids that are solid at room temperature.High stability; controlled release; lack of biotoxicity; potential for large-scale production. dovepress.com
Polymeric Nanoparticles Formed from natural or synthetic polymers.High stability in vivo; high drug payload; controlled and sustained release profiles. ijrpr.com
Phytosomes Complexes of the natural compound and phospholipids (B1166683) (e.g., lecithin).Enhanced capacity to cross lipid-rich cell membranes, improving oral bioavailability. scispace.com
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.Can improve the solubilization and absorption of lipophilic compounds. nih.gov

By leveraging these nanotechnologies, it may be possible to protect the compound from premature degradation, enhance its absorption into systemic circulation, and achieve therapeutically relevant concentrations at target tissues. ijrpr.com

Rational Design and Synthesis of More Potent and Selective Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, a systematic medicinal chemistry approach is needed to synthesize a library of analogues. The goal would be to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key SAR insights from related compounds can guide this process:

Role of Hydroxyl Groups: The presence of a free hydroxyl group, particularly at the C-5 position, has been shown to be pivotal for the enhanced anticancer activity of some PMFs when compared to their fully methoxylated counterparts. The specific impact of the 6-OH group needs to be systematically evaluated.

Modification of the B-Ring: Research on a related pentamethoxyflavone identified the 3'-position as a suitable point for chemical modification without compromising biological activity. kent.ac.uk Synthesizing analogues with different substituents at the 3', 4', and 5' positions could modulate target binding and selectivity.

Improving Bioavailability: Given the poor pharmacokinetics of HPMFs, analogues could be designed as prodrugs. acs.orgnih.gov Masking the 6-hydroxyl group with a labile moiety that is cleaved in vivo could improve absorption and metabolic stability, allowing the active compound to be released at the target site. Synthetic modifications can also be aimed at improving aqueous solubility. kent.ac.uk

In-depth Mechanistic Investigations at the Omics Level (e.g., transcriptomics, proteomics)

To translate a compound from the bench to the clinic, a deep understanding of its mechanism of action is required. Modern "omics" technologies offer powerful, unbiased approaches to identify molecular targets and affected cellular pathways.

A study on 3',4',5',5,7-pentamethoxyflavone (B192069) in colorectal cancer cells provides a clear blueprint for this type of investigation. kent.ac.uk Researchers used a combination of proteomics and transcriptomics (RNA sequencing) to uncover the compound's effects.

Proteomics: Mass spectrometry-based proteomics identified members of the RAB subfamily of small GTPases as potential protein targets. Pathway analysis revealed that interacting proteins were involved in cellular responses to stress and protein folding. kent.ac.uk

Transcriptomics: RNA sequencing showed that the flavone (B191248) altered the expression of genes associated with the cell cycle and the unfolded protein response (UPR). kent.ac.uk

A similar multi-omics approach should be applied to cells treated with this compound. This would help to build a comprehensive picture of its mechanism of action, identify novel biomarkers for its activity, and potentially uncover unexpected therapeutic applications.

Identification of Research Gaps for Pre-clinical Development and Proof-of-Concept Studies

The pathway to pre-clinical development for this compound is marked by several significant research gaps that must be addressed.

Lack of Fundamental Bioactivity Data: The most significant gap is the near-total absence of published studies on the specific biological effects of this compound. Initial in vitro screening is a prerequisite for any further development.

Poor Pharmacokinetic Profile: As suggested by studies on analogous HPMFs, the compound likely suffers from extremely low oral bioavailability. acs.orgnih.gov This is a major barrier to in vivo testing. Overcoming this through advanced formulations is a critical and immediate research need.

Absence of In Vivo Efficacy Data: There are no published in vivo studies demonstrating the therapeutic efficacy of this compound in any disease model. Proof-of-concept studies in animals are essential to validate in vitro findings. The use of models like the zebrafish, which has been successfully used for related PMFs, could offer a relatively high-throughput initial step for in vivo screening once a bioavailable formulation is developed. nih.govkent.ac.uk

Unknown Molecular Targets: While educated guesses can be made based on its structure, the direct molecular targets of this flavone remain unknown. Target identification and validation are crucial for understanding its mechanism and for predicting potential on- and off-target effects.

Limited SAR Knowledge: A comprehensive understanding of the structure-activity relationships is missing. This knowledge is vital for rationally designing second-generation compounds with improved properties.

Addressing these gaps through a coordinated research effort involving pharmacology, pharmaceutics, and medicinal chemistry will be essential to determine if this compound can be translated into a viable therapeutic candidate.

Q & A

Q. How is 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone structurally characterized?

Structural elucidation involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (500 MHz, C₅D₅N) reveals characteristic signals such as δ 13.26 (5-OH), δ 6.85 (s, H-3), and δ 7.92 (dd, H-6') .
  • Infrared (IR) Spectroscopy: Peaks at 3511 cm⁻¹ (hydroxyl stretch) and 1681 cm⁻¹ (carbonyl group) confirm functional groups .
  • Mass Spectrometry (MS): High-resolution EI-MS provides a molecular ion at m/z 388.1153 (calculated for C₂₀H₂₀O₈), confirming the molecular formula .

Q. What are the primary natural sources of this compound?

This flavone is isolated from plants such as Bauhinia championii and Murraya paniculata via ethyl acetate extraction followed by chromatographic purification (e.g., silica gel column chromatography). Identification is validated using HPLC and comparison with reference standards .

Q. What methods are used for extraction and purification of this compound?

  • Extraction: Soxhlet extraction with ethanol or methanol, followed by partitioning with ethyl acetate to concentrate flavonoids .
  • Purification: Sequential column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC with C18 columns. Purity (>98%) is confirmed via HPLC-UV at 254 nm .

Advanced Research Questions

Q. What experimental models are suitable for studying its anti-inflammatory and anti-tumor effects?

  • In vitro:
  • RAW 264.7 macrophages: Measure inhibition of LPS-induced nitric oxide (NO) production using Griess reagent .
  • APC10.1 adenoma cells: Assess growth inhibition via MTT assays and apoptosis markers (e.g., caspase-3 activation) .
    • In vivo:
  • Apc(Min) mice: Evaluate adenoma reduction (43% decrease in number, 61% in burden) with dietary administration (0.2% w/w) over 12 weeks .

Q. How does the hydroxyl/methoxy substitution pattern influence its bioactivity?

  • The 6-hydroxy group enhances hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., 5,7,3',4',5'-pentamethoxyflavone), improving interactions with targets like pancreatic lipase or Nrf2 .
  • Methoxy groups at 3',4',5' positions increase lipophilicity, enhancing membrane permeability and bioavailability in cellular assays .

Q. What strategies address solubility challenges in pharmacological assays?

  • Solubilization: Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion and sustained release in in vivo models .

Q. How does this compound interact with molecular targets like Nrf2 or pancreatic lipase?

  • Nrf2 inhibition: At 25 µM, it suppresses Nrf2 transactivation in HEK293T cells via competitive binding to Keap1, validated by luciferase reporter assays and co-immunoprecipitation .
  • Pancreatic lipase inhibition: Reduces lipid accumulation in 3T3-L1 adipocytes (IC₅₀ = 12.5 µM) through non-competitive inhibition, confirmed by enzyme kinetics (Lineweaver-Burk plots) .

Q. Are there synergistic effects with chemotherapeutic agents?

  • Cisplatin sensitization: At 25 µM, it reduces IC₅₀ of cisplatin in A549 NSCLC cells by 3.2-fold via inhibition of Nrf2-mediated detoxification pathways. Synergy is quantified using the Chou-Talalay combination index .

Data Contradictions and Resolution

Discrepancies in reported CAS numbers for similar flavones

  • This compound (CAS 29043-06-9) is distinct from 5,7,3',4',5'-pentamethoxyflavone (CAS 53350-26-8). Structural differences (6-hydroxy vs. fully methoxylated) lead to divergent bioactivities and solubility profiles .

Variability in anti-inflammatory potency across studies

  • Differences in cell lines (e.g., RAW 264.7 vs. GES-1) and LPS concentrations (0.1–1 µg/mL) account for variability. Standardized protocols (e.g., 24-hour pre-treatment with 10 µM flavone) improve reproducibility .

Methodological Best Practices

  • Quality control: Validate compound identity via HRMS and ¹³C-NMR (e.g., δ 178.5 for C-4 carbonyl) .
  • Dose optimization: Conduct pharmacokinetic studies in rodents to determine effective plasma concentrations (Cmax, AUC) .
  • Negative controls: Include unmethylated analogs (e.g., tricetin) to isolate the contribution of methoxy groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.